molecular formula C26H16Cl2N4O6 B11560480 N,N'-biphenyl-4,4'-diylbis(2-chloro-5-nitrobenzamide)

N,N'-biphenyl-4,4'-diylbis(2-chloro-5-nitrobenzamide)

Cat. No.: B11560480
M. Wt: 551.3 g/mol
InChI Key: YRIMUGZOARGDNA-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple nitro and chloro groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common method involves the nitration of biphenyl compounds followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

Scientific Research Applications

2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups may also facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-[4’-(2-CHLORO-5-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-5-NITROBENZAMIDE is unique due to its biphenyl structure, which provides additional sites for functionalization and potential interactions with biological targets. This structural complexity enhances its versatility in various applications compared to simpler analogs .

Properties

Molecular Formula

C26H16Cl2N4O6

Molecular Weight

551.3 g/mol

IUPAC Name

2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenyl]phenyl]-5-nitrobenzamide

InChI

InChI=1S/C26H16Cl2N4O6/c27-23-11-9-19(31(35)36)13-21(23)25(33)29-17-5-1-15(2-6-17)16-3-7-18(8-4-16)30-26(34)22-14-20(32(37)38)10-12-24(22)28/h1-14H,(H,29,33)(H,30,34)

InChI Key

YRIMUGZOARGDNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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